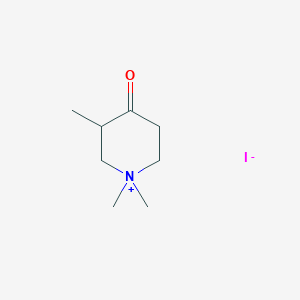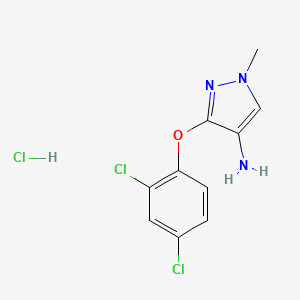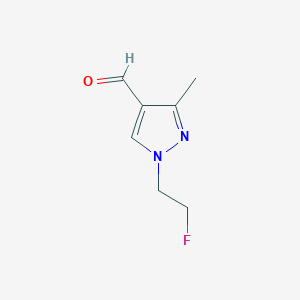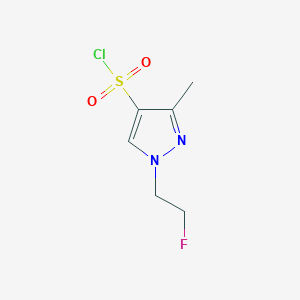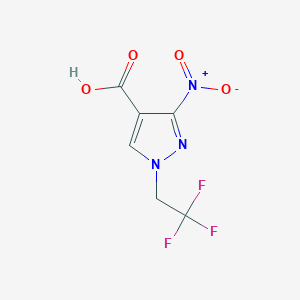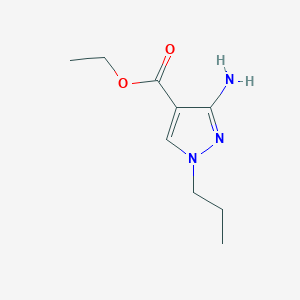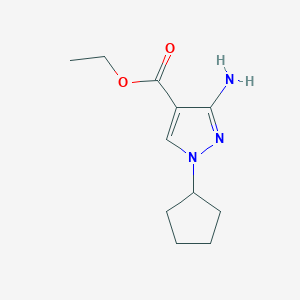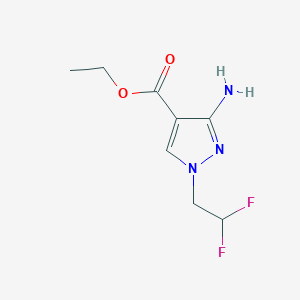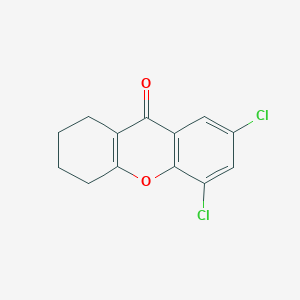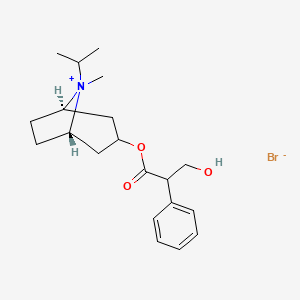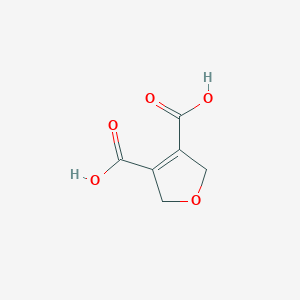
2,5-Dihydrofuran-3,4-dicarboxylic acid
Vue d'ensemble
Description
2,5-Dihydrofuran-3,4-dicarboxylic acid is a useful research compound. Its molecular formula is C6H6O5 and its molecular weight is 158.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques :
- A concise method for the synthesis of 3,4-disubstituted furan-2,5-dicarboxylic acids is described, which involves the reflux of a mixture of 1,2-carbonyl compounds with dimethyl diglycolate in the presence of KOH, yielding high success rates (Li Wei-jie, 2006).
- Enzyme-catalyzed oxidation methods have been developed for converting 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid, involving multiple oxidation steps (W. Dijkman, Daphne E. Groothuis, M. Fraaije, 2014).
Applications in Polymer and Chemical Industries :
- Furan-2,5-dicarboxylic acid is a key biobased platform chemical for producing polymers. It has been synthesized via various chemical routes, including oxidation of biomass-derived molecules (J. Lewkowski, 2003).
- Advances in the catalytic synthesis of bio-based dicarboxylic acids, including furan-2,5-dicarboxylic acid, have been reviewed, highlighting its importance as a polyester monomer in the chemical industry (Junxia Liu et al., 2015).
Innovative Chemical Processes :
- One-pot, three-component syntheses of various derivatives of 2,5-Dihydrofuran-3,4-dicarboxylic acid have been developed, demonstrating the chemical's versatility (J. Azizian et al., 2011).
- Research on ring expansion and contraction in isopropenyldihydrofuran derivatives offers insights into the potential structural modifications and applications of this chemical (S. Yamaguchi et al., 1997).
Potential for Biofuel and Polymer Production :
- The acid chloride derivatives of furan-2,5-dicarboxylic acid show promise for producing furoate ester biofuels and polymers (S. Dutta, Linglin Wu, M. Mascal, 2015).
- The catalytic oxidation of 5-hydroxymethyl-2-furfural to furan-2,5-dicarboxylic acid is an important step in the production of bio-sourced polymers (Archana Jain et al., 2015).
Electrosynthesis and Stereochemistry Studies :
- Studies on the electrosynthesis of 2,5-dicarboxy-2,5-dihydrofurans, highlighting their roles as intermediates in natural product formation and the potential for cleaner synthesis methods (M. Shipman et al., 2019).
Propriétés
IUPAC Name |
2,5-dihydrofuran-3,4-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H2,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONLASGFBWKWIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(CO1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2Z)-2-Cyano-3-(dimethylamino)prop-2-en-1-ylidene]-N-methylmethanaminium perchlorate](/img/structure/B8006847.png)

